molecular formula C19H19N3O4S B2677540 N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021228-99-8

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2677540
CAS RN: 1021228-99-8
M. Wt: 385.44
InChI Key: UZVNREFXUGHEEW-UHFFFAOYSA-N
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Description

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, also known as MBTFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTFC belongs to the thiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is not fully understood. However, it has been proposed that N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and regulating the expression of various genes involved in cancer progression. N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has been shown to have low toxicity in normal cells, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. It exhibits low toxicity in normal cells, making it a potential candidate for further development as a therapeutic agent. It has also been found to exhibit potent anticancer, antifungal, and antimicrobial activity. However, the limitations of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide include its limited solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research and development of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide. One potential direction is to investigate the use of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide as a combination therapy with other anticancer agents to enhance its efficacy. Another direction is to develop novel formulations of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide to improve its solubility and stability. Additionally, the use of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide as a potential therapeutic agent for other diseases, such as fungal and bacterial infections, warrants further investigation.

Synthesis Methods

The synthesis of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has been achieved through various methods. One such method involves the reaction of 2-mercaptofuran with ethyl 2-bromoacetate to obtain ethyl 2-(furan-2-ylthio)acetate. This is followed by the reaction of ethyl 2-(furan-2-ylthio)acetate with thiosemicarbazide to obtain N-(furan-2-yl)-N'-(thiazol-2-yl)thiourea. Finally, the reaction of N-(furan-2-yl)-N'-(thiazol-2-yl)thiourea with 2-methoxybenzaldehyde and acetic anhydride results in the formation of N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide.

Scientific Research Applications

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-15-6-3-2-5-13(15)11-20-17(23)9-8-14-12-27-19(21-14)22-18(24)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVNREFXUGHEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

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